5-Chloro-2-(4-chlorophenoxy)anilinium chloride
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Overview
Description
5-Chloro-2-(4-chlorophenoxy)anilinium chloride is a chemical compound with the molecular formula C12H10Cl2NO. It is known for its unique structure, which includes a chlorinated aniline and phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenoxy)anilinium chloride typically involves the reaction of 5-chloro-2-aniline with 4-chlorophenol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chlorophenoxy)anilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted anilines and phenols .
Scientific Research Applications
5-Chloro-2-(4-chlorophenoxy)anilinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)anilinium chloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-chlorophenoxy)phenol
- 2-(4-Chlorophenoxy)aniline
- 4-Chloro-2-(4-chlorophenoxy)aniline
Uniqueness
Compared to similar compounds, 5-Chloro-2-(4-chlorophenoxy)anilinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual chlorination and phenoxy groups make it particularly versatile in various applications .
Properties
CAS No. |
6259-39-8 |
---|---|
Molecular Formula |
C12H10Cl3NO |
Molecular Weight |
290.6 g/mol |
IUPAC Name |
[5-chloro-2-(4-chlorophenoxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C12H9Cl2NO.ClH/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;/h1-7H,15H2;1H |
InChI Key |
BYVKKIVAXSTEHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.[Cl-] |
6259-39-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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